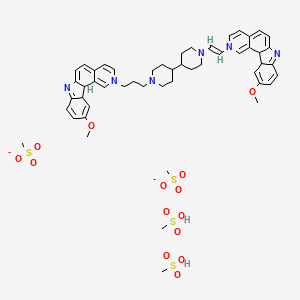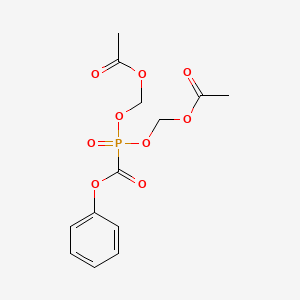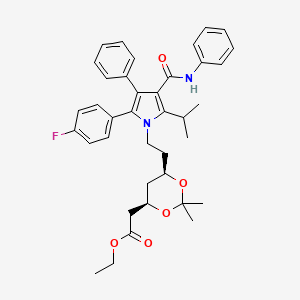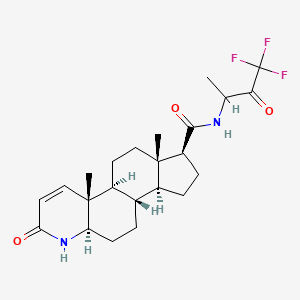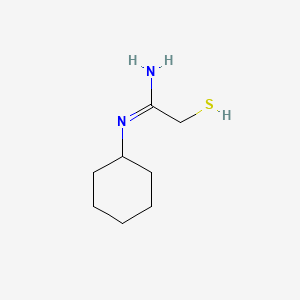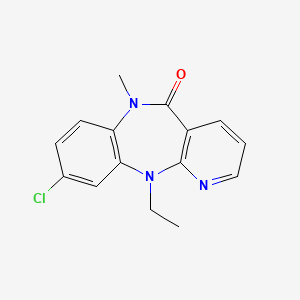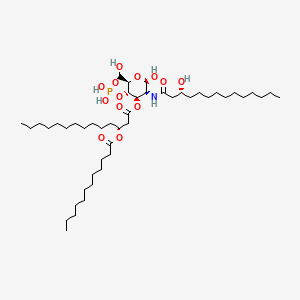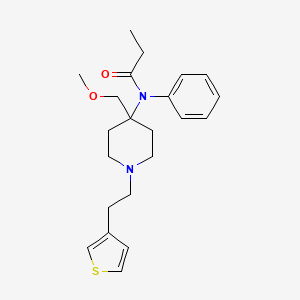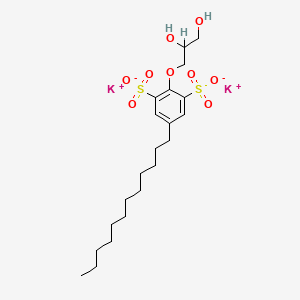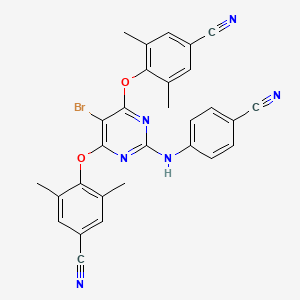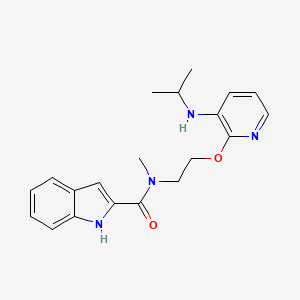
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- is a complex organic compound belonging to the indolecarboxamide family. Indolecarboxamides are known for their diverse biological activities and are often used as building blocks in pharmaceutical research and development .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include microwave irradiation to shorten reaction times and improve yields .
Analyse Des Réactions Chimiques
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxamide derivatives with different substituents.
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- can be compared with other indolecarboxamides, such as:
1-Butyl-3-(1-naphthoyl)indole: Known for its psychoactive properties.
1-Methylindole-3-carboxylic acid amide: Studied for its anti-inflammatory effects.
1-[(4-Chlorophenyl)amino]-2-oxoethyl-N-(1-isopropylpiperidin-4-yl)-1H-indole-2-carboxamide: Investigated for its anticancer potential.
The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- lies in its specific molecular structure, which imparts distinct biological activities and synthetic versatility.
Propriétés
Numéro CAS |
136817-15-7 |
|---|---|
Formule moléculaire |
C20H24N4O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-methyl-N-[2-[3-(propan-2-ylamino)pyridin-2-yl]oxyethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-14(2)22-17-9-6-10-21-19(17)26-12-11-24(3)20(25)18-13-15-7-4-5-8-16(15)23-18/h4-10,13-14,22-23H,11-12H2,1-3H3 |
Clé InChI |
GAOIBVITDANOLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(N=CC=C1)OCCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



